2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide 2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 5745-59-5
VCID: VC10767031
InChI: InChI=1S/C18H20ClNO2/c1-18(2,3)15-9-4-5-10-16(15)22-12-17(21)20-14-8-6-7-13(19)11-14/h4-11H,12H2,1-3H3,(H,20,21)
SMILES: CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)Cl
Molecular Formula: C18H20ClNO2
Molecular Weight: 317.8 g/mol

2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide

CAS No.: 5745-59-5

VCID: VC10767031

Molecular Formula: C18H20ClNO2

Molecular Weight: 317.8 g/mol

* For research use only. Not for human or veterinary use.

2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide - 5745-59-5

Description

Overview of the Compound

Chemical Name: 2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide
Synonyms: N-(3-chlorophenyl)-2-(2-tert-butylphenoxy)acetamide
Molecular Formula: C18H20ClNO2
Molecular Weight: 317.8 g/mol
CAS Number: 5745-59-5

This compound is an organic molecule characterized by a phenoxyacetamide structure with a tert-butyl group and a chlorophenyl substituent. It is often studied for its potential applications in pharmaceutical and chemical research due to its structural properties.

Structural Features

The structure of 2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide includes:

  • A tert-butyl group attached to the phenoxy ring, which increases hydrophobicity.

  • An acetamide functional group, providing potential for hydrogen bonding.

  • A chlorophenyl group, which may influence electronic and steric properties.

The compound's SMILES notation is:
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)Cl

Synthesis

The synthesis of 2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide typically involves:

  • Preparation of the phenoxy intermediate: Reacting tert-butylphenol with a suitable reagent to introduce the phenoxy group.

  • Acetamide formation: Coupling the phenoxy intermediate with a chlorophenyl amine derivative under appropriate conditions.

This process may utilize reagents such as acetic anhydride or chloroacetyl chloride, depending on the desired route.

Applications and Research Significance

The compound has been investigated for its potential utility in:

  • Pharmaceutical Development:

    • The acetamide group allows for hydrogen bonding interactions, which are critical in drug-receptor binding.

    • The bulky tert-butyl group may enhance selectivity and metabolic stability.

  • Biological Activity Studies:

    • Preliminary studies suggest that related compounds exhibit anti-inflammatory or antimicrobial properties.

    • Molecular docking simulations could reveal interactions with biological targets, such as enzymes or receptors.

Analytical Characterization

To confirm the identity and purity of this compound, standard analytical techniques are employed:

  • NMR (Nuclear Magnetic Resonance):

    • Proton (1H^1H) and Carbon (13C^13C) spectra provide detailed information on the molecular framework.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identifies key functional groups, such as amides and aromatic rings.

Potential Limitations

While promising, the compound's applications may be limited by:

  • Low aqueous solubility due to its hydrophobic nature.

  • Potential toxicity or environmental persistence associated with chlorinated compounds.

CAS No. 5745-59-5
Product Name 2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide
Molecular Formula C18H20ClNO2
Molecular Weight 317.8 g/mol
IUPAC Name 2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide
Standard InChI InChI=1S/C18H20ClNO2/c1-18(2,3)15-9-4-5-10-16(15)22-12-17(21)20-14-8-6-7-13(19)11-14/h4-11H,12H2,1-3H3,(H,20,21)
Standard InChIKey LBONSMFXQUAJMM-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)Cl
Canonical SMILES CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)Cl
PubChem Compound 682461
Last Modified Nov 23 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator